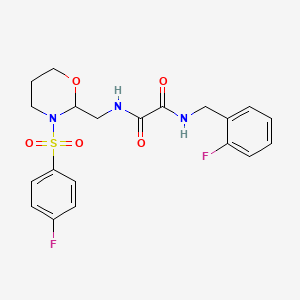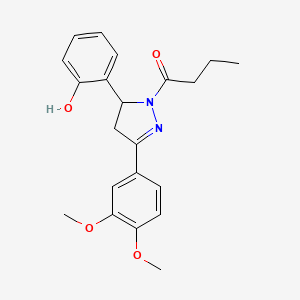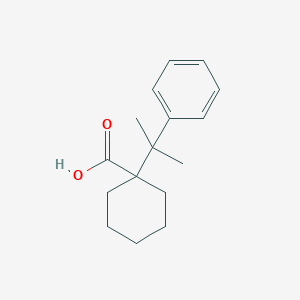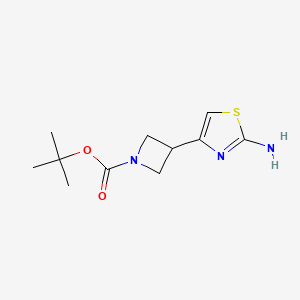![molecular formula C19H22N2O3 B2538984 [2-[N-(シアノメチル)アニリノ]-2-オキソエチル] 2-(2-ビシクロ[2.2.1]ヘプタニル)アセテート CAS No. 1212406-08-0](/img/structure/B2538984.png)
[2-[N-(シアノメチル)アニリノ]-2-オキソエチル] 2-(2-ビシクロ[2.2.1]ヘプタニル)アセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[221]heptanyl)acetate is a complex organic compound that features a bicyclo[221]heptane scaffold This structure is notable for its rigidity and unique three-dimensional shape, which can influence the compound’s reactivity and interactions with biological molecules
科学的研究の応用
Chemistry
In chemistry, [2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate is used as a building block for the synthesis of more complex molecules. Its rigid bicyclo[2.2.1]heptane core makes it an excellent candidate for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also serve as a probe for investigating cellular processes and pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the anilino group suggests that it might interact with certain biological targets, making it a candidate for drug development.
Industry
In industrial applications, [2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate can be used in the production of polymers and advanced materials. Its unique structure can impart desirable properties such as rigidity and thermal stability to the final products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the bicyclo[2.2.1]heptane core through a Diels-Alder reaction, which is known for its ability to form complex ring structures efficiently. The subsequent steps involve functionalizing the bicyclo[2.2.1]heptane core with the anilino and cyanomethyl groups under controlled conditions, often using catalysts to enhance the reaction rates and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors might also be explored to improve efficiency and yield. Key parameters such as temperature, pressure, and the concentration of reactants would be optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that can stabilize intermediates and transition states.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
作用機序
The mechanism by which [2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate exerts its effects involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The cyanomethyl group can act as an electrophile, participating in reactions that modify biological molecules. The bicyclo[2.2.1]heptane core provides a rigid framework that can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclo[2.2.1]heptane core but differ in the functional groups attached to the core.
N,N′-diarylsquaramides: These compounds contain a similar anilino group but lack the bicyclo[2.2.1]heptane structure.
Uniqueness
What sets [2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate apart is the combination of the bicyclo[2.2.1]heptane core with the anilino and cyanomethyl groups. This unique combination provides a balance of rigidity and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c20-8-9-21(17-4-2-1-3-5-17)18(22)13-24-19(23)12-16-11-14-6-7-15(16)10-14/h1-5,14-16H,6-7,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXIFTFTCLAQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)OCC(=O)N(CC#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)

![2-cyclohexyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2538904.png)

![N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2538908.png)

![1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one](/img/structure/B2538910.png)
![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2538912.png)
![7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B2538914.png)
![4-({4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2538917.png)

![(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2538920.png)
amino}benzoic acid](/img/structure/B2538923.png)
![[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2538924.png)
